

Alexa Fluor 532 excitation and emission spectra

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Compound of Interest

Compound Name: *Alexa Fluor 532*

Cat. No.: *B13705348*

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An In-depth Technical Guide to Alexa Fluor 532

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the spectral properties and applications of **Alexa Fluor 532**, a bright and photostable yellow-fluorescent dye. Detailed experimental protocols and visual workflows are included to facilitate its integration into various research applications.

Core Spectroscopic and Physical Properties

Alexa Fluor 532 is a versatile fluorophore well-suited for a variety of fluorescence-based assays. Its high quantum yield and large extinction coefficient contribute to its bright signal, while its pH insensitivity ensures stable fluorescence in diverse experimental conditions, including live-cell imaging.^{[1][2][3]} The key quantitative characteristics of this dye are summarized below.

Property	Value	Reference
Excitation Maximum	532 nm	[1][2][4][5][6]
Emission Maximum	554 nm	[1][2][4][6]
Molar Absorptivity (Extinction Coefficient)	81,000 cm ⁻¹ M ⁻¹	[4][5][7]
Quantum Yield	0.61	[4]
Recommended Laser Line	532 nm (e.g., frequency-doubled Nd:YAG)	[2][3][8]
Common Filter Set	555/20 or similar TRITC/Cy3 sets	[4]
Molecular Weight (Succinimidyl Ester)	~724 g/mol	[3]

Experimental Protocols

Detailed methodologies for common applications of **Alexa Fluor 532** are provided below, including protein labeling, immunofluorescence, and flow cytometry.

Protein and Antibody Labeling with Alexa Fluor 532 NHS Ester

This protocol describes the conjugation of **Alexa Fluor 532** succinimidyl (NHS) ester to primary amines on a target protein, such as an antibody.

Materials:

- Purified protein (2 mg/mL in amine-free buffer like PBS)
- **Alexa Fluor 532** NHS Ester
- Anhydrous dimethylformamide (DMF) or dimethylsulfoxide (DMSO)
- 1 M Sodium bicarbonate, pH ~8.3

- Purification column (e.g., size-exclusion chromatography)
- Phosphate-buffered saline (PBS)

Methodology:

- Protein Preparation: Ensure the protein is in an amine-free buffer (e.g., PBS). If Tris or glycine buffers are present, dialyze the protein against PBS. Adjust the protein concentration to 2 mg/mL.[9]
- Reaction Buffer Preparation: Prepare a 1 M solution of sodium bicarbonate. For each 0.5 mL of protein solution, 50 µL of this buffer will be needed.[9]
- Reaction Setup:
 - Add 50 µL of 1 M sodium bicarbonate to 0.5 mL of the 2 mg/mL protein solution to raise the pH, which is optimal for the NHS ester reaction.[9]
 - Allow the vial of **Alexa Fluor 532 NHS Ester** to warm to room temperature.
 - Transfer the protein/bicarbonate solution to the vial of reactive dye.[9]
- Incubation: Cap the vial and mix thoroughly. Incubate for 1 hour at room temperature, protected from light. Gentle stirring may be beneficial.[9]
- Purification: Separate the labeled protein from the unreacted dye using a size-exclusion purification column pre-equilibrated with PBS. The first colored band to elute will be the **Alexa Fluor 532**-conjugated protein.[9]
- Degree of Labeling (DOL) Calculation:
 - Measure the absorbance of the conjugate solution at 280 nm (A_{280}) and 530 nm (A_{530}).[9]
 - Calculate the protein concentration:
 - Protein Conc. (M) = $[A_{280} - (A_{530} \times CF)] / \epsilon_{\text{protein}}$ (where CF is the correction factor, ~0.11 for this dye, and $\epsilon_{\text{protein}}$ is the molar extinction coefficient of the protein).

- Calculate the dye concentration:
 - $\text{Dye Conc. (M)} = A_{530} / 81,000$ [\[9\]](#)
- Calculate the DOL: $\text{DOL} = \text{Dye Conc.} / \text{Protein Conc.}$. An optimal DOL for antibodies is typically between 3 and 8.[\[9\]](#)
- Storage: Store the labeled protein at 4°C, protected from light. For long-term storage, add a stabilizing protein like BSA, aliquot, and freeze at -20°C.[\[9\]](#)

Immunofluorescence (IF) Staining

This protocol provides a general workflow for indirect immunofluorescence staining of cells using a primary antibody and an **Alexa Fluor 532**-conjugated secondary antibody.

Materials:

- Cells cultured on coverslips
- Fixative (e.g., 4% paraformaldehyde in PBS)
- Permeabilization Buffer (e.g., 0.1% Triton X-100 in PBS)
- Blocking Buffer (e.g., 1% BSA in PBS)
- Primary antibody (specific to the target of interest)
- **Alexa Fluor 532**-conjugated secondary antibody (specific to the host species of the primary antibody)
- Nuclear counterstain (e.g., DAPI)
- Mounting medium

Methodology:

- Cell Fixation and Permeabilization:
 - Wash cells with PBS.

- Fix cells with 4% paraformaldehyde for 15 minutes at room temperature.
- Wash three times with PBS.
- Permeabilize cells with 0.1% Triton X-100 in PBS for 10 minutes (this step is not needed for cell surface targets).
- Blocking: Wash cells three times with PBS, then incubate with Blocking Buffer for 1 hour at room temperature to reduce nonspecific antibody binding.[\[10\]](#)
- Primary Antibody Incubation: Dilute the primary antibody in Blocking Buffer to its optimal concentration. Incubate the cells with the diluted primary antibody overnight at 4°C or for 1-2 hours at room temperature.
- Washing: Wash cells three times with PBS for 5 minutes each to remove unbound primary antibody.[\[10\]](#)
- Secondary Antibody Incubation: Dilute the **Alexa Fluor 532**-conjugated secondary antibody in Blocking Buffer. Incubate the cells for 1 hour at room temperature, protected from light.[\[10\]](#)
- Counterstaining and Mounting:
 - Wash cells three times with PBS for 5 minutes each, protected from light.
 - Incubate with a nuclear counterstain like DAPI, if desired.
 - Wash twice with PBS.
 - Mount the coverslip onto a microscope slide using an appropriate mounting medium.
- Imaging: Visualize the sample using a fluorescence microscope equipped with filters suitable for **Alexa Fluor 532** (Excitation: ~532 nm, Emission: ~554 nm).

Flow Cytometry Staining

This protocol outlines a general procedure for staining suspended cells for flow cytometric analysis using an **Alexa Fluor 532**-conjugated antibody.

Materials:

- Single-cell suspension
- Flow Cytometry Staining Buffer (e.g., PBS with 1% BSA and 0.1% sodium azide)
- **Alexa Fluor 532**-conjugated primary antibody or isotype control
- Fixative (optional, e.g., 1% paraformaldehyde)

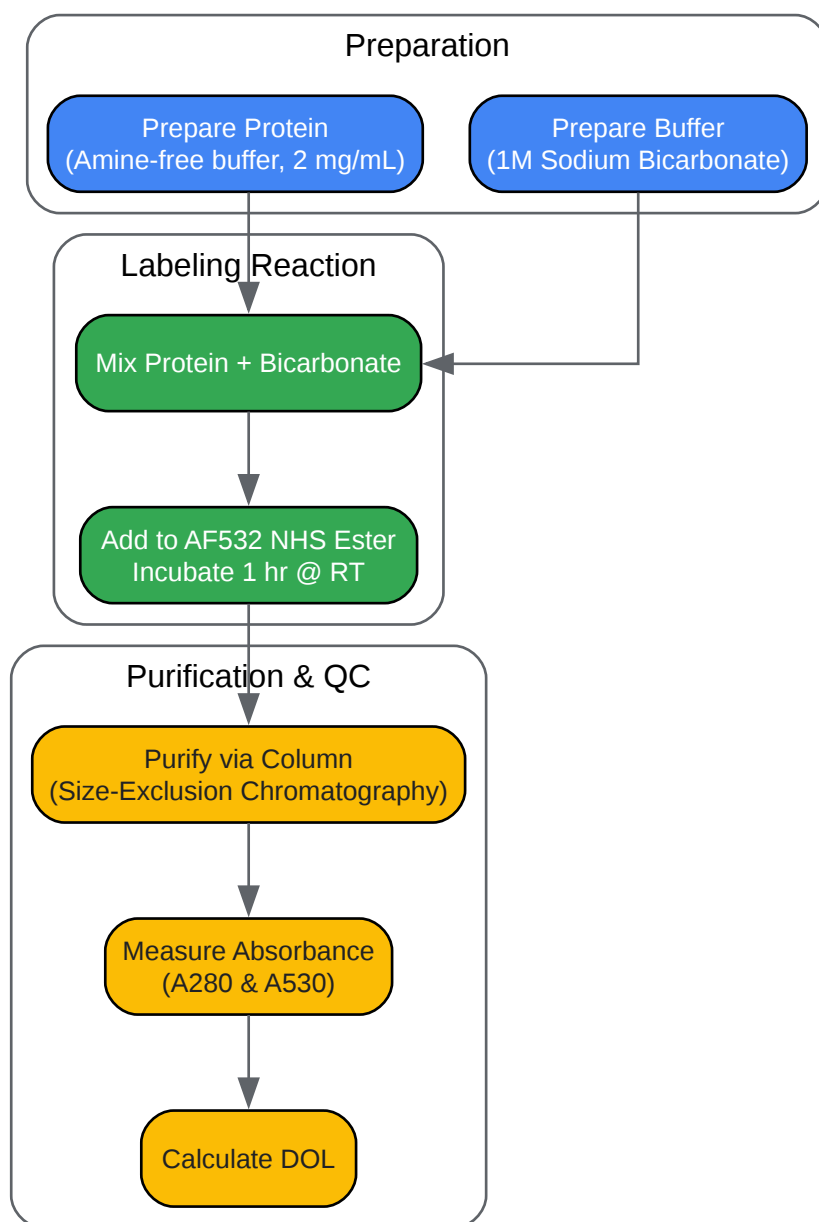
Methodology:

- Cell Preparation: Prepare a single-cell suspension at a concentration of 1×10^6 cells/mL in ice-cold Staining Buffer.
- Blocking (Optional): If staining for Fc receptors, incubate cells with an Fc block to prevent nonspecific antibody binding.
- Antibody Staining:
 - Aliquot 100 μ L of the cell suspension (1×10^5 to 1×10^6 cells) into flow cytometry tubes.
 - Add the predetermined optimal concentration of the **Alexa Fluor 532**-conjugated antibody.
 - Add an equivalent concentration of an **Alexa Fluor 532**-conjugated isotype control to a separate tube as a negative control.
 - Vortex gently and incubate for 30 minutes at 4°C, protected from light.
- Washing: Add 2 mL of ice-cold Staining Buffer to each tube and centrifuge at 300-400 x g for 5 minutes. Discard the supernatant. Repeat the wash step twice.
- Resuspension: Resuspend the cell pellet in 0.5 mL of Staining Buffer.
- Fixation (Optional): If cells are not to be analyzed immediately, resuspend them in a suitable fixative.

- Data Acquisition: Analyze the samples on a flow cytometer equipped with a 532 nm laser for excitation and an appropriate emission filter (e.g., 575/36 bandpass).[7]

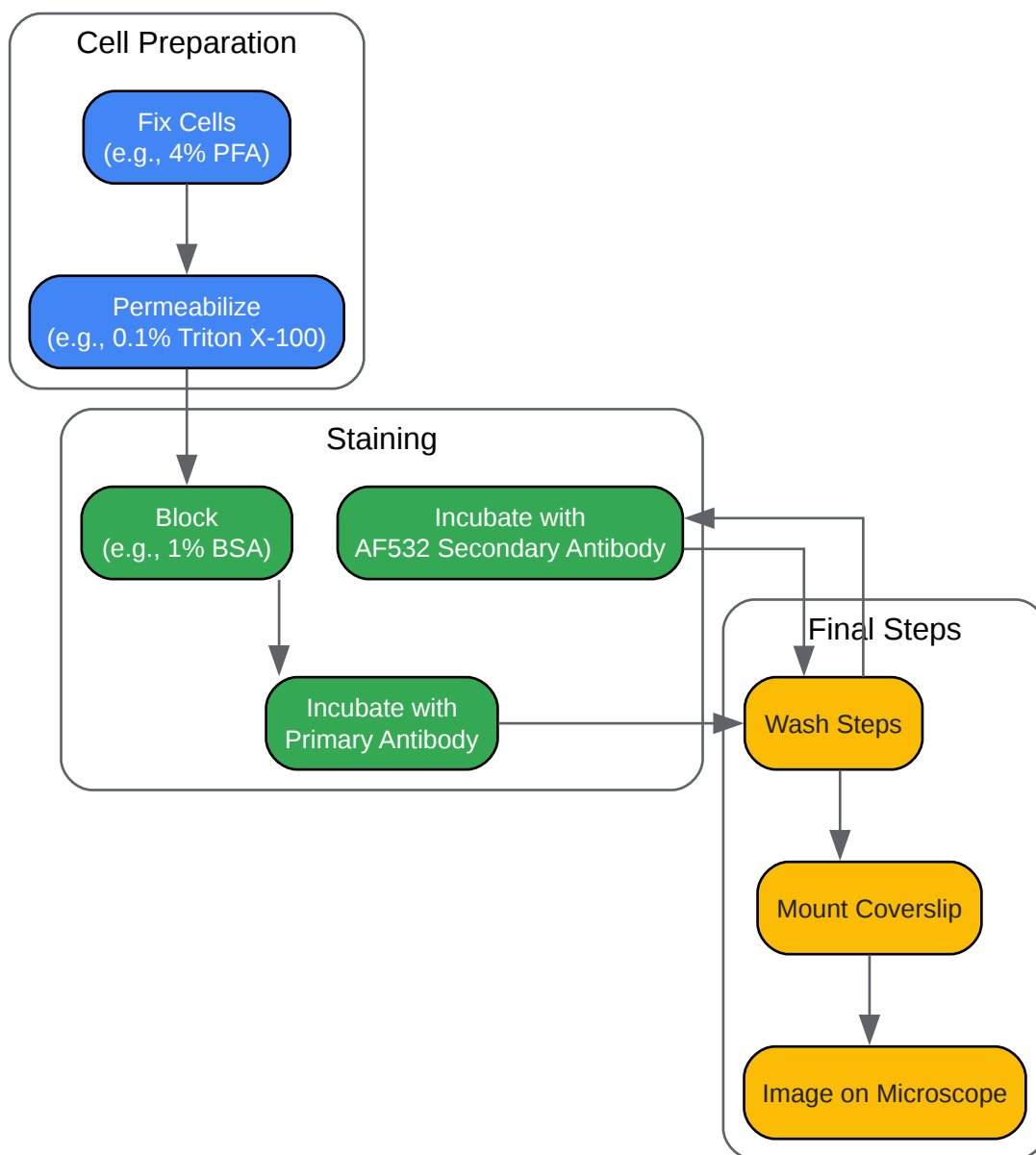
Visualized Workflows and Pathways

The following diagrams, generated using DOT script, illustrate key processes involving **Alexa Fluor 532**.



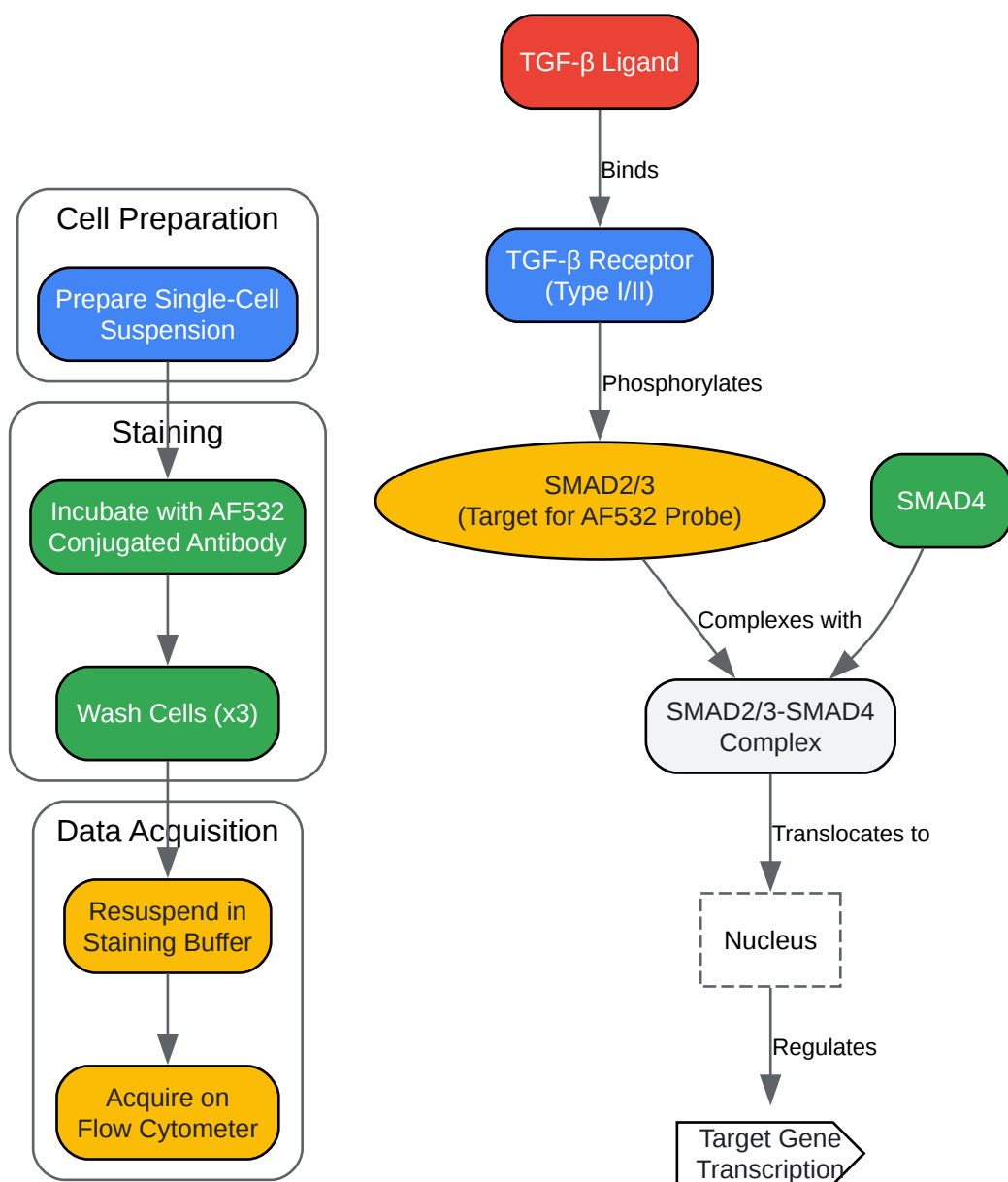
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Caption: Workflow for conjugating proteins with **Alexa Fluor 532 NHS Ester**.



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Caption: General experimental workflow for indirect immunofluorescence.



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